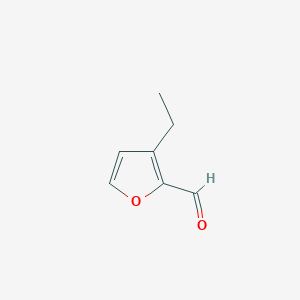

3-Ethylfuran-2-carbaldehyde

CAS No.:

Cat. No.: VC13065766

Molecular Formula: C7H8O2

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8O2 |

|---|---|

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | 3-ethylfuran-2-carbaldehyde |

| Standard InChI | InChI=1S/C7H8O2/c1-2-6-3-4-9-7(6)5-8/h3-5H,2H2,1H3 |

| Standard InChI Key | GOAOMLBTQLSMLX-UHFFFAOYSA-N |

| SMILES | CCC1=C(OC=C1)C=O |

| Canonical SMILES | CCC1=C(OC=C1)C=O |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

3-Ethylfuran-2-carbaldehyde belongs to the furan family, a class of oxygen-containing heterocycles. The compound’s IUPAC name, 3-ethylfuran-2-carbaldehyde, reflects its substitution pattern: an ethyl group (-CH₂CH₃) at the furan ring’s third position and an aldehyde (-CHO) at the second position. The planar furan ring contributes to its aromaticity, while the electron-withdrawing aldehyde group influences its reactivity. The ethyl substituent introduces steric effects, potentially modulating interactions in synthetic or biological contexts.

Table 1: Molecular Properties of 3-Ethylfuran-2-carbaldehyde

| Property | Value |

|---|---|

| CAS Number | 1781941-14-7 |

| Molecular Formula | C₇H₈O₂ |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | 3-ethylfuran-2-carbaldehyde |

| SMILES | CCC1=C(OC=C1)C=O |

| InChI Key | GOAOMLBTQLSMLX-UHFFFAOYSA-N |

The SMILES notation (CCC1=C(OC=C1)C=O) succinctly encodes its structure, highlighting the ethyl branch (CCC), furan ring (C1OC=C1), and aldehyde group (C=O).

Synthesis Methods

Oxidation of 3-Ethylfuran

The most documented synthesis route involves oxidizing 3-ethylfuran using strong oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid. The reaction proceeds via electrophilic attack on the furan ring, followed by cleavage of the π-system to introduce the aldehyde group. For example:

Yields depend on reaction conditions, with excess oxidant leading to over-oxidation to carboxylic acids. Temperature control (typically 50–80°C) and stoichiometric precision are critical to minimizing side products.

Alternative Synthetic Routes

Alternative methods include:

-

Dehydration of 3-Ethyl-5-hydroxyfuran: Acid-catalyzed dehydration eliminates water, forming the aldehyde via keto-enol tautomerism.

-

Reduction of Nitriles: Reduction of 3-ethylfuran-2-carbonitrile using lithium aluminum hydride (LiAlH₄) could theoretically yield the aldehyde, though this route is less commonly reported.

Each method presents trade-offs in cost, scalability, and purity. Industrial-scale production likely favors oxidation due to reagent availability, while laboratory settings may explore niche routes for functional group compatibility.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aldehyde proton resonates as a singlet at δ 9.6–10.0 ppm, while furan ring protons appear as multiplets between δ 6.5–7.5 ppm. The ethyl group’s methyl protons (δ 1.2–1.4 ppm) and methylene protons (δ 2.4–2.6 ppm) provide distinct splitting patterns.

-

¹³C NMR: The aldehyde carbon appears at δ 190–200 ppm. Furan carbons adjacent to oxygen (C-2 and C-5) resonate at δ 140–150 ppm, while the ethyl-substituted carbon (C-3) appears upfield (δ 25–35 ppm).

Infrared (IR) Spectroscopy

The C=O stretch of the aldehyde group produces a strong absorption band at 1700–1750 cm⁻¹. Furan ring vibrations (C-O-C asymmetric stretch) appear near 1250 cm⁻¹, and C-H stretches from the ethyl group are observed at 2800–3000 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) at m/z 124 confirms the molecular weight. Fragmentation patterns include loss of the aldehyde group (m/z 95) and cleavage of the ethyl chain (m/z 81).

Chemical Reactivity and Derivatives

Aldehyde Group Reactivity

The aldehyde functionality enables diverse transformations:

-

Oxidation: Under strong conditions, oxidation yields 3-ethylfuran-2-carboxylic acid (CAS: 704913-85-9), though this requires careful control to avoid ring degradation.

-

Schiff Base Formation: Reaction with primary amines produces imines, useful in pharmaceutical intermediates.

Electrophilic Aromatic Substitution

The furan ring’s electron-rich nature facilitates electrophilic substitution at the 5-position. For example, nitration or halogenation could introduce nitro or halide groups, expanding derivatization possibilities.

Applications in Research and Industry

Organic Synthesis

3-Ethylfuran-2-carbaldehyde serves as a precursor in synthesizing heterocyclic compounds, such as pyrroles and indoles, via cycloaddition or condensation reactions. Its ethyl group enhances lipophilicity, making it valuable in designing bioactive molecules.

Medicinal Chemistry

Though direct studies are scarce, furan aldehydes are explored for antimicrobial and anti-inflammatory properties. The ethyl substituent may improve metabolic stability compared to smaller alkyl groups.

Future Research Directions

-

Biological Screening: Evaluate antimicrobial, anticancer, and antioxidant activities.

-

Synthetic Optimization: Develop catalytic oxidation methods to improve yield and sustainability.

-

Material Science: Explore use in polymer precursors or conductive materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume